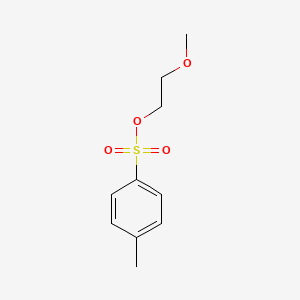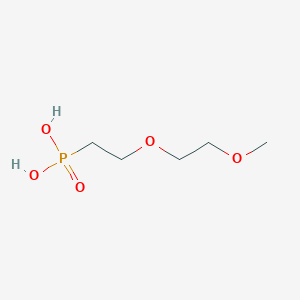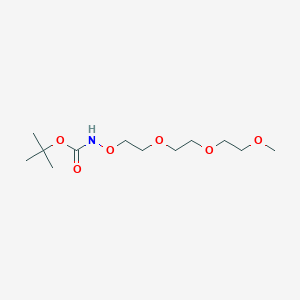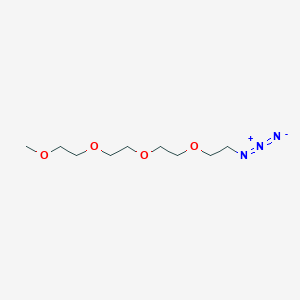
MRS2220
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MRS2220 is a selective enhancer of the ATP effects at fast desensitizing P2X (P2X1 and P2X3) receptors.
Aplicaciones Científicas De Investigación
Neuropsychiatric Research
Magnetic resonance spectroscopy (MRS) is increasingly utilized in neuropsychiatric research, enabling noninvasive investigation of in vivo biochemistry. It has evolved from an in vitro biochemical analysis tool to a vital in vivo research tool. MRS has been applied to various neuropsychiatric disorders including Alzheimer's disease, schizophrenia, affective disorders, and acquired immunodeficiency disease. The study of fluorinated neuroleptics and the antidepressant fluoxetine using 19F MRS is a notable example of its application in this field (Passe, Charles, Rajagopalan, & Krishnan, 1995).
Pediatric Neurology
In pediatric neurology, proton MRS is an emerging technology that has been used to assist in predicting outcomes in acquired brain injuries, document disturbances in oxidative metabolism in neurometabolic disorders, and localize epileptogenic zones in intractable focal epilepsies (Novotny, Ashwal, & Shevell, 1998).
Psychiatry
MRS in psychiatry provides insights into the pharmacokinetic and pharmacodynamic properties of psychotropic medications in the brain, including lithium-7 MRS and fluorine-19 MRS. It has also contributed to understanding the pathophysiology of psychiatric disorders by estimating brain concentrations of key cerebral metabolites (Lyoo & Renshaw, 2002).
Myocardial Disease
In myocardial disease research, MRS is the only noninvasive technique for investigating cardiac metabolism in vivo, providing metabolic insights into various heart conditions. It is also used to monitor patient responses to therapeutic interventions (Hudsmith & Neubauer, 2009).
Biosensing and Molecular Interactions
MRS has been developed into biocompatible magnetic nanosensors, acting as magnetic relaxation switches to detect molecular interactions. This application is significant in genomic and proteomic research and potentially for in vivo applications (Perez, Josephson, O'Loughlin, Högemann, & Weissleder, 2002).
Cerebral Ischemia in Animal Models
MRS, combined with MRI, plays a crucial role in investigating cerebral ischemia in animal experimental research. It helps in understanding the pathomechanisms of disease evolution and advances in nuclear MR methodology (Hoehn, Nicolay, Franke, & van der Sanden, 2001).
Prostate Cancer
MRS has significantly contributed to the detection, diagnosis, and characterization of human prostate cancer, becoming integrated into routine clinical care. Innovations in ex vivo methods have established NMR-based prostate cancer metabolomics (Defeo, Wu, Mcdougal, & Cheng, 2011).
Propiedades
Número CAS |
1027168-08-6 |
|---|---|
Nombre del producto |
MRS2220 |
Fórmula molecular |
C13H12N3O11PS2 |
Peso molecular |
481.34 |
Nombre IUPAC |
2-[[2-Hydroxy-5-(hydroxymethyl)-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-8-yl]diazenyl]benzene-1,4-disulfonic acid; Cyclic pyridoxine-R4,5-monophosphate-6-azophenyl-2',5'-disulfonic acid |
InChI |
InChI=1S/C13H12N3O11PS2/c17-5-7-4-14-13(12-9(7)6-26-28(18,19)27-12)16-15-10-3-8(29(20,21)22)1-2-11(10)30(23,24)25/h1-4,17H,5-6H2,(H,18,19)(H,20,21,22)(H,23,24,25)/b16-15+ |
Clave InChI |
KADPIJCRPXZLQS-FOCLMDBBSA-N |
SMILES |
O=S(C1=CC=C(S(=O)(O)=O)C=C1/N=N/C2=NC=C(CO)C3=C2OP(OC3)(O)=O)(O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MRS2220; MRS-2220; MRS 2220 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL](/img/structure/B609246.png)




